Chinolina-3-carbossammidi

Quinoline-3-carboxamides are a class of organic compounds characterized by the presence of a quinoline ring fused to a carboxamide group. These molecules exhibit diverse biological activities and are of significant interest in medicinal chemistry due to their potential as therapeutic agents. Structurally, they contain a 1,2-dihydroquinoline core with an amide functional group attached at position 3, which can be substituted with various functional groups such as alkyls, halogens, or other heteroatoms.

Quinoline-3-carboxamides are often synthesized through multi-step organic reactions and can serve as valuable scaffolds for drug development. They possess unique properties that make them suitable for targeting a wide range of biological pathways, including enzymes, receptors, and ion channels. These compounds have been explored in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders due to their ability to modulate cellular processes.

In addition to their medicinal applications, quinoline-3-carboxamides also find use in other fields like materials science and catalysis. Their stability, ease of modification, and favorable physicochemical properties contribute to their versatility as research tools and potential drug candidates.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

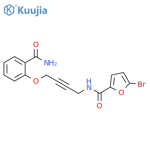

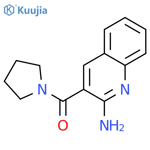

4H-Pyrrolo[3,2,1-ij]quinoline-5-carboxylicacid, 1,2-dihydro-6-hydroxy-4-oxo-, hydrazide | 384360-73-0 | C12H11N3O3 |

|

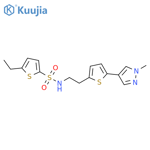

3-Quinolinecarboxamide | 6480-67-7 | C10H8N2O |

|

3-Quinolinecarboxylic acid, 5,7-dichloro-8-methoxy-, hydrazide | 648897-25-0 | C11H9Cl2N3O2 |

|

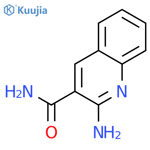

2-Amino-quinoline-3-carboxylic Acid Amide | 31407-28-0 | C10H9N3O |

|

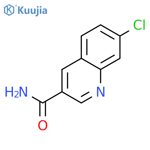

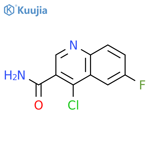

7-Chloroquinoline-3-carboxamide | 1296950-49-6 | C10H7ClN2O |

|

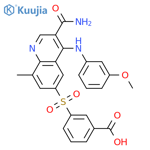

3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid | 801311-41-1 | C25H21N3O6S |

|

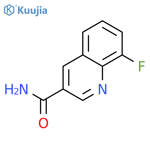

8-fluoroquinoline-3-carboxamide | 71083-38-0 | C10H7FN2O |

|

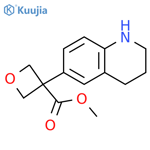

3-(Pyrrolidin-1-ylcarbonyl)quinolin-2-amine | 33543-42-9 | C14H15N3O |

|

3-QUINOLINECARBOXAMIDE, 4-CHLORO-6-FLUORO- | 851973-26-7 | C10H6ClFN2O |

|

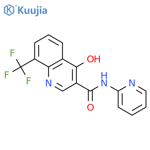

4-hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide | 59197-87-4 | C16H10F3N3O2 |

Letteratura correlata

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

Fornitori consigliati

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati